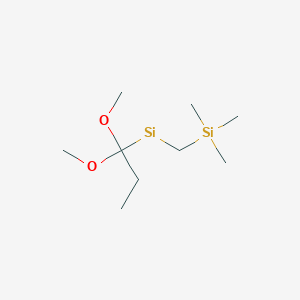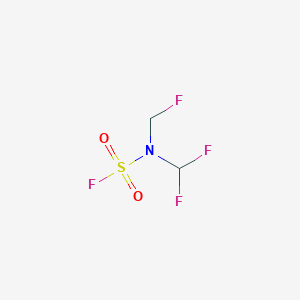
Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, is an organic compound that has garnered significant interest in the field of chemistry due to its unique properties and potential applications. This compound is characterized by the presence of both difluoromethyl and fluoromethyl groups attached to a sulfamoyl fluoride moiety. Its chemical structure is represented as F-SO2-N-(CF2H)-(CH2F).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, typically involves the reaction of secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF). Cyclic secondary amines can also be used, provided they are not aromatic . Another method involves the fluoride-chloride exchange from the corresponding sulfamoyl chlorides using reagents such as NaF, KF, HF, or SbF3 . Additionally, sulfonamides can undergo a Hofmann rearrangement when treated with difluoro-λ3-bromane to yield a singly substituted N-sulfamoyl fluoride .
Industrial Production Methods: Industrial production methods for sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, are not extensively documented. the methods mentioned above can be scaled up for industrial applications, particularly the fluoride-chloride exchange and Hofmann rearrangement processes.
Chemical Reactions Analysis
Types of Reactions: Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, undergoes various types of chemical reactions, including substitution, oxidation, and reduction. The compound is known for its reactivity in sulfur(VI) fluoride exchange (SuFEx) click chemistry, which involves the exchange of sulfamoyl fluorides with various nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions involving sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, include sulfuryl fluoride, sulfuryl chloride fluoride, and difluoro-λ3-bromane . The reactions are typically carried out under mild conditions, making them suitable for a wide range of applications.
Major Products: The major products formed from reactions involving sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, include sulfonyl derivatives such as sulfamides, sulfonamides, and sulfamates . These products are valuable intermediates in organic synthesis and medicinal chemistry.
Scientific Research Applications
Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, has found widespread applications in scientific research due to its unique properties. In chemistry, it is used as a building block in SuFEx click chemistry to create complex molecular architectures . In biology, it serves as a linker for bioconjugation, enabling the modification of biomolecules . In medicine, the compound is utilized in drug discovery and development, particularly for the synthesis of bioactive molecules . Additionally, it has applications in the industry for the production of functionalized materials .
Mechanism of Action
The mechanism of action of sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, involves its reactivity in SuFEx click chemistry. The compound undergoes nucleophilic substitution reactions, where the sulfur(VI) fluoride group is exchanged with various nucleophiles . This reactivity is attributed to the high stability and efficient reactivity of the sulfur(VI) fluoride bond . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable sulfur(VI) linkages.
Comparison with Similar Compounds
Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, can be compared with other sulfamoyl fluorides such as difluorosulfamyl fluoride, dimethylsulfamoyl fluoride, and chloro(trifluoromethyl)sulfamoyl fluoride . While these compounds share similar structural features, sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, is unique due to the presence of both difluoromethyl and fluoromethyl groups. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various applications.
Conclusion
Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, medicinal chemistry, and materials science. The compound’s ability to undergo various chemical reactions and its applications in SuFEx click chemistry highlight its importance in advancing the field of chemistry.
Properties
CAS No. |
141577-88-0 |
|---|---|
Molecular Formula |
C2H3F4NO2S |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
N-(difluoromethyl)-N-(fluoromethyl)sulfamoyl fluoride |
InChI |
InChI=1S/C2H3F4NO2S/c3-1-7(2(4)5)10(6,8)9/h2H,1H2 |
InChI Key |
SBTXEVCYJSPKHL-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C(F)F)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


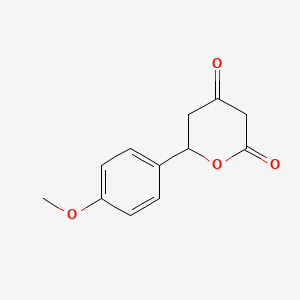
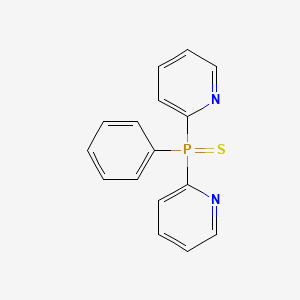
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)
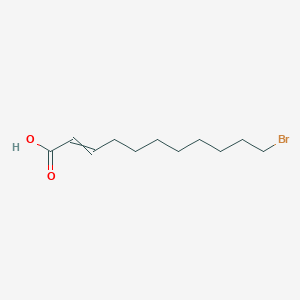
![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)
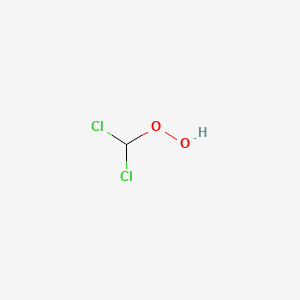
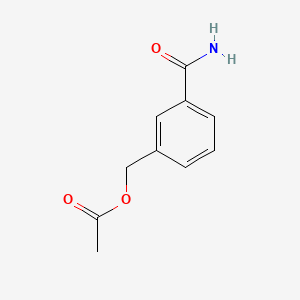

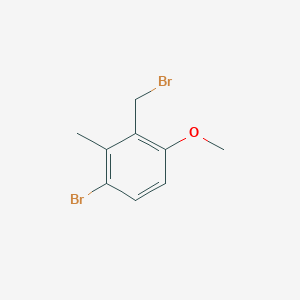
![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)
